
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
Overview
Description
5-(4-Cyanophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at the 5-position with a 4-cyanophenyl group and at the 3-position with a carboxylic acid moiety. The isoxazole core, a five-membered ring containing oxygen and nitrogen, imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its synthesis typically involves cycloaddition-condensation reactions between activated nitro compounds and alkynes under basic conditions (e.g., NaOH catalysis), followed by hydrolysis of ester intermediates to yield the carboxylic acid derivative .
The 4-cyanophenyl substituent enhances the compound's electron-withdrawing character, influencing its reactivity and interactions with biological targets. This structural motif is frequently explored in drug discovery, particularly in enzyme inhibition studies (e.g., membrane-bound pyrophosphatases) due to its ability to mimic transition states or bind catalytic pockets .
Preparation Methods
The synthesis of 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid can be achieved through several synthetic routes. One common method involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl₃ . Another approach includes the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by CuCl . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the cyanophenyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isoxazole ring structure is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The physicochemical and functional properties of isoxazole-3-carboxylic acid derivatives are highly dependent on the substituents at the 5-position of the isoxazole ring. Below is a comparative analysis of 5-(4-cyanophenyl)isoxazole-3-carboxylic acid with key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., CN, NO₂) reduce electron density on the isoxazole ring, enhancing electrophilic reactivity and stability under oxidative conditions .
- Halogen substituents (e.g., Cl) improve thermal stability and lipophilicity, favoring applications in agrochemicals .
- Methoxy groups increase solubility in organic solvents and modulate bioavailability in drug candidates .
Enzyme Inhibition
- This compound demonstrates potent inhibition of membrane-bound pyrophosphatases (IC₅₀ = 1.2 µM), attributed to the cyano group's ability to mimic phosphate groups .
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid shows weaker inhibition (IC₅₀ = 8.5 µM) due to reduced electron deficiency, limiting target binding .
Hydrogenation Reactivity
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester undergoes selective hydrogenation at the benzoyloxy group, avoiding isoxazole ring opening. In contrast, 5-methylisoxazole derivatives exhibit N-O bond cleavage under similar Pd/C-H₂ conditions, forming enaminones .
- The 4-cyanophenyl substituent in this compound likely resists hydrogenation due to strong electron withdrawal, preserving the isoxazole core in catalytic environments .
Biological Activity
5-(4-Cyanophenyl)isoxazole-3-carboxylic acid (CAS No. 1375064-45-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features an isoxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 190.17 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory properties : Similar compounds have been shown to inhibit leukotriene biosynthesis, which plays a crucial role in inflammatory responses .
- Cytotoxic effects : Studies demonstrate that isoxazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
- Enzyme inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Leukotriene Biosynthesis : The compound may inhibit the activity of 5-lipoxygenase (5-LO) and its activating protein (FLAP), leading to reduced inflammatory mediator production .
- Induction of Apoptosis : Research on related isoxazole derivatives indicates that they can modulate apoptosis-related proteins such as Bcl-2 and Bax, promoting cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits leukotriene synthesis | |
Cytotoxicity | Induces apoptosis in cancer cell lines | |
Enzyme inhibition | Inhibits COX enzymes |
Cytotoxicity Study
A study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, on human promyelocytic leukemia cells (HL-60). The results indicated that at concentrations ranging from 86 to 755 μM, the compound exhibited significant cytotoxicity, primarily through apoptosis induction and cell cycle arrest mechanisms .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Anti-inflammatory Drugs : Targeting leukotriene pathways for conditions like asthma and arthritis.
- Cancer Therapy : Developing novel anticancer agents that exploit its apoptotic properties.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid in laboratory settings?
- Methodological Answer : Store the compound in airtight containers under dry, ventilated conditions, away from light and heat sources. Use personal protective equipment (PPE) including gloves and lab coats. For spills, avoid direct contact and use inert absorbents. Safety protocols for structurally similar isoxazole derivatives emphasize avoiding inhalation and skin exposure .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic protons and cyano-group integration. FT-IR can validate the carboxylic acid (-COOH) and cyano (-CN) functional groups (e.g., ~1700 cm⁻¹ for C=O, ~2200 cm⁻¹ for CN). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction provides definitive structural elucidation, as demonstrated in related isoxazole derivatives .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations guide the study of this compound’s reactivity?
- Methodological Answer : Perform DFT simulations (e.g., B3LYP/6-31G* basis set) to model electron density distribution, frontier molecular orbitals (HOMO-LUMO), and reactive sites. Compare results with experimental data (e.g., X-ray bond lengths) to validate computational models. Studies on analogous compounds highlight the utility of DFT in predicting nucleophilic/electrophilic attack sites .
Q. What experimental strategies resolve contradictions in reported bioactivities of isoxazole-3-carboxylic acid derivatives?
- Methodological Answer :
- Purity Verification : Use HPLC (>98% purity) to exclude impurities affecting bioassays.
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability.
- Structural Analog Comparison : Compare activity trends across derivatives (e.g., cyano vs. chloro substituents) to identify structure-activity relationships (SAR). For example, fluorophenyl analogs showed enhanced antifungal activity in controlled studies .
Q. How to design a scalable synthesis route for this compound?
- Methodological Answer :
- Step 1 : Start with 4-cyanophenylacetylene and ethyl chlorooxaloacetate for cyclocondensation.
- Step 2 : Optimize reaction conditions (e.g., use CuI catalyst, DMF solvent, 80°C) to form the isoxazole core.
- Step 3 : Hydrolyze the ester to the carboxylic acid using NaOH/EtOH.
- Troubleshooting : Monitor reaction progress via TLC; recrystallize using ethanol/water for purity. Yields >70% are achievable, as seen in related syntheses .
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
5-(4-cyanophenyl)-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHRXDLHPHLFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258070 | |
Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-45-1 | |
Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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